1-Butylpyridinium-D14 chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

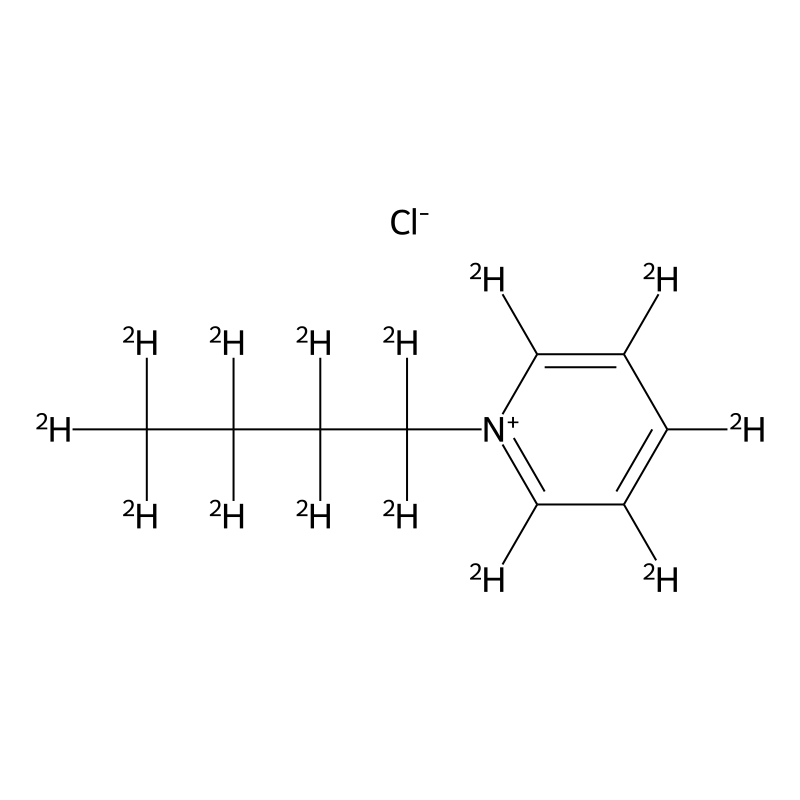

1-Butylpyridinium-D14 chloride is a deuterated ionic compound characterized by its unique structure, which includes a pyridine ring bonded to a butyl group and a chloride ion. Its empirical formula is C9D14ClN, and it has a molecular weight of 185.75 g/mol. The presence of deuterium (D) in the butyl group makes this compound particularly useful in various scientific applications, especially in studies involving nuclear magnetic resonance spectroscopy due to the distinct isotopic labeling that deuterium provides .

- Solvent: It is often used in organic synthesis as a solvent due to its ability to dissolve various organic compounds.

- Catalyst: This compound can facilitate reactions, particularly in the synthesis of other organic compounds.

- Reactant: It can engage in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles .

While specific biological activity data for 1-Butylpyridinium-D14 chloride is limited, related compounds have shown potential antimicrobial and antifungal properties. The pyridine ring structure is known to influence biological interactions, suggesting that 1-Butylpyridinium-D14 chloride could exhibit similar activities. Further research would be necessary to elucidate its specific biological effects .

The synthesis of 1-Butylpyridinium-D14 chloride typically involves the following steps:

- Preparation of Deuterated Butylamine: This can be achieved through the reaction of deuterated reagents with butyronitrile.

- Quaternization Reaction: The deuterated butylamine is then reacted with pyridine and hydrochloric acid to form 1-Butylpyridinium-D14 chloride.

- Purification: The product is purified through recrystallization or chromatography methods to obtain high purity levels suitable for research applications .

1-Butylpyridinium-D14 chloride has several notable applications:

- Nuclear Magnetic Resonance Spectroscopy: Its deuterated form enhances the clarity of NMR spectra, making it valuable for structural analysis.

- Organic Synthesis: It serves as a solvent and catalyst in various organic reactions.

- Research Tool: Its unique isotopic labeling allows for tracking and studying reaction mechanisms in biochemical research .

Interaction studies involving 1-Butylpyridinium-D14 chloride often focus on its behavior in solution and its interactions with other compounds. These studies help understand how this compound can influence reaction pathways and mechanisms in organic synthesis. Additionally, its interactions with biological molecules could provide insights into potential therapeutic applications .

1-Butylpyridinium-D14 chloride shares similarities with several other compounds, particularly those containing pyridine or quaternary ammonium structures. Here are some comparable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Butylpyridinium chloride | 1124-64-7 | Non-deuterated version; widely used as an ionic liquid. |

| N-Methylpyridinium chloride | 1124-64-8 | Smaller alkyl group; used similarly in organic synthesis. |

| Benzylpyridinium chloride | 1124-64-9 | Contains a benzyl group; exhibits different solubility properties. |

Uniqueness

The key uniqueness of 1-Butylpyridinium-D14 chloride lies in its deuterated butyl group, which enhances its utility in spectroscopic studies compared to non-deuterated analogs. This isotopic labeling allows for more precise tracking of molecular interactions and reaction pathways, making it an essential tool in advanced chemical research .

Base-Mediated Deuteration Mechanisms (Potassium tert-Butoxide/Dimethyl sulfoxide-d6 Systems)

The base-mediated deuteration of pyridinium salts, particularly using potassium tert-butoxide in dimethyl sulfoxide-d6 systems, has emerged as a prominent strategy for synthesizing 1-Butylpyridinium-D14 chloride. This methodology represents a significant advancement in the field of deuterium incorporation into aromatic heterocycles [1] [2].

The mechanistic pathway for base-mediated deuteration involves the generation of dimsyl anion through deprotonation of dimethyl sulfoxide-d6 by potassium tert-butoxide. The dimsyl anion serves as the active base species that facilitates hydrogen-deuterium exchange at specific positions of the pyridinium ring [1] [3]. The reaction proceeds through a reversible deprotonation mechanism, where the rate-determining step involves either the deuteration of the pyridyl anions or the generation of the dimsyl anion itself [1].

Research investigations have demonstrated that treatment of pyridine derivatives with one equivalent of potassium tert-butoxide in dimethyl sulfoxide-d6 at elevated temperatures results in substantial deuterium incorporation. Specifically, reactions conducted at 100°C for four hours yield greater than 90% deuterium incorporation at positions 3, 4, and 5 of the pyridine ring, with negligible deuteration occurring in the ortho positions [1] [2]. The selectivity pattern observed can be attributed to the relative thermodynamic stability of the pyridyl anions formed during the exchange process.

The distribution and degree of deuteration are governed by the thermodynamic stability of the intermediate pyridyl anions. Isotopic studies have confirmed that the reaction follows a reversible pathway, with the deuteration proceeding through pyridyl anion intermediates [1]. The selectivity for remote positions (meta and para) over ortho positions reflects the stabilization effects and steric considerations inherent in the pyridinium system.

Optimization studies have revealed that reaction conditions can be modified to achieve enhanced selectivity and incorporation rates. Alternative protocols utilizing 1.1 equivalents of water at 90°C for 16 hours have been reported to achieve similar deuteration patterns while maintaining high incorporation efficiency [2]. The addition of water serves to moderate the overall basicity of the reaction mixture, providing better control over the deuteration process.

Comparative Analysis of Hydrogen/Deuterium Exchange in Pyridinium Salts

The hydrogen-deuterium exchange behavior in pyridinium salts exhibits distinctive characteristics compared to other nitrogen-containing heterocycles. Comparative studies have established fundamental differences in exchange kinetics, selectivity patterns, and mechanistic pathways between various pyridinium derivatives [4] [1] [3].

Electrochemical deuteration methods have been developed as an alternative to base-mediated approaches for pyridinium salt deuteration. These methodologies demonstrate selective C4-deuteration of pyridine derivatives using deuterium oxide as the deuterium source under ambient conditions [4]. The electrochemical approach offers advantages in terms of environmental compatibility and operational simplicity, proceeding without the requirement for metal catalysts or acid/base additives.

Mechanistic investigations of electrochemical deuteration have identified N-butyl-2-phenylpyridinium iodide as a crucial intermediate in the transformation process [4]. Cyclic voltammetry studies support this mechanistic proposal, demonstrating that quaternary pyridinium salts play essential roles in facilitating the deuteration process. The electrochemical method achieves high chemoselectivity and regioselectivity, providing access to deuterated pyridinium compounds with excellent atom economy.

The comparative analysis reveals significant differences in deuteration efficiency between various pyridinium salt structures. Compounds with electron-withdrawing substituents exhibit enhanced acidity at specific positions, facilitating selective deuteration [1] [3]. For instance, pyridyl phosphonium salts with temporary electron-withdrawing groups demonstrate altered deuteration patterns compared to unsubstituted pyridinium salts, with preferential deuteration occurring at ortho and meta positions rather than para positions.

Temperature effects on hydrogen-deuterium exchange rates have been systematically investigated across different pyridinium salt systems. Higher temperatures generally accelerate exchange kinetics but may compromise selectivity in certain cases [2]. The optimal temperature range for achieving maximum deuterium incorporation while maintaining selectivity has been established at 90-100°C for most pyridinium salt substrates.

Solvent effects play crucial roles in determining exchange efficiency and selectivity patterns. Dimethyl sulfoxide-d6 serves as both solvent and deuterium source, providing optimal conditions for base-mediated exchange reactions [1] [2]. Alternative deuterated solvents have been evaluated, but dimethyl sulfoxide-d6 consistently provides superior results in terms of incorporation rates and product purity.

Purification and Characterization of Deuterated Products

The purification and characterization of 1-Butylpyridinium-D14 chloride requires specialized analytical techniques and methodologies to ensure accurate determination of deuterium incorporation levels and isotopic purity. Contemporary approaches integrate multiple analytical platforms to provide comprehensive characterization data [5] [6] [7].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing deuterated pyridinium products. Deuterium nuclear magnetic resonance spectroscopy provides direct information about deuterium incorporation at specific molecular sites [7] [8] [9]. The technique offers advantages including simplified spectra compared to proton nuclear magnetic resonance due to reduced spin-spin coupling effects and enhanced selectivity for deuterium-containing species [8] [9].

Quantitative deuterium nuclear magnetic resonance protocols have been developed for accurate determination of deuteration levels. These methodologies utilize specialized pulse sequences and data acquisition parameters optimized for deuterium detection [7]. The deuterium nuclear magnetic resonance approach enables determination of deuteration percentages at individual molecular positions, providing detailed isotopomer composition data essential for product characterization.

Mass spectrometry techniques complement nuclear magnetic resonance characterization by providing isotopic distribution information and overall deuteration levels. Electrospray ionization high-resolution mass spectrometry has proven particularly effective for rapid characterization of isotopic purity in deuterium-labeled organic compounds [10]. This approach enables identification and quantification of hydrogen-deuterium isotopolog ions, facilitating accurate determination of isotopic composition.

The mass spectrometry methodology offers significant advantages including rapid analysis times, high sensitivity requiring only nanogram-level samples, and operation without deuterated solvents [10]. The technique provides isotopic purity values that demonstrate excellent agreement with certified reference standards, validating its reliability for quality control applications.

Purification strategies for deuterated pyridinium products typically involve conventional chromatographic techniques adapted for isotopically labeled compounds. High-performance liquid chromatography methods have been developed specifically for 1-Butylpyridinium chloride analysis, utilizing mixed-mode separation mechanisms [11]. These protocols employ mobile phases comprising water, acetonitrile, and ammonium formate as ionic modifier, with detection achieved through evaporative light scattering detection or mass spectrometry.

The purification process must account for potential isotopic scrambling or back-exchange reactions that could compromise product purity. Studies have demonstrated that deuterons incorporated at specific positions in pyridinium salts exhibit varying stability under different conditions [12]. Deuterons at alpha-carbon positions adjacent to quaternary ammonium centers show enhanced stability in acidic aqueous solutions and resist back-exchange during typical analytical procedures.

Quality control protocols for deuterated products incorporate multiple analytical parameters including isotopic purity, chemical purity, water content, and impurity profiles [6] [13]. Certificates of analysis typically include multinuclear nuclear magnetic resonance data (proton, deuterium, carbon-13), mass spectrometry isotopic distribution analysis, and chromatographic purity assessment [6].

The characterization process extends to determination of physical properties specific to deuterated compounds. Melting point determination reveals characteristic shifts compared to non-deuterated analogs, with 1-Butylpyridinium-D14 chloride exhibiting a melting point range of 131-133°C [14]. Mass shift analysis confirms the expected molecular weight increase of 14 atomic mass units corresponding to complete deuteration of the alkyl chain and selective ring positions [14].

Advanced analytical techniques including infrared spectroscopy provide complementary structural information. Deuterium incorporation results in characteristic frequency shifts in vibrational modes, particularly carbon-deuterium stretching frequencies compared to carbon-hydrogen analogs [15]. These spectroscopic changes serve as additional confirmation of successful deuteration and can provide information about the specific molecular sites modified.

| Analytical Technique | Information Provided | Key Advantages |

|---|---|---|

| Deuterium Nuclear Magnetic Resonance | Site-specific deuteration levels | Direct deuterium detection, simplified spectra |

| Mass Spectrometry | Isotopic distribution, overall purity | High sensitivity, rapid analysis |

| High-Performance Liquid Chromatography | Chemical purity, separation efficiency | Quantitative analysis, impurity identification |

| Infrared Spectroscopy | Structural confirmation | Complementary validation, functional group identification |

| Deuteration Method | Temperature (°C) | Reaction Time | Deuterium Incorporation (%) | Selectivity |

|---|---|---|---|---|

| Potassium tert-Butoxide/Dimethyl sulfoxide-d6 | 100 | 4 hours | >90 (positions 3,4,5) | Remote position selective |

| Electrochemical/Deuterium oxide | 25 | Variable | High | C4-selective |

| Modified Base-Mediated | 90 | 16 hours | >90 | Position-dependent |

X-Ray Diffraction Studies of Aluminum Chloride–Butylpyridinium Chloride Complexes

X-ray diffraction analysis of aluminum chloride–butylpyridinium chloride complexes has provided detailed structural information about these ionic liquid systems. The fundamental structural units in these complexes are aluminum chloride tetrahedra, which form the basis for understanding their coordination chemistry [1] [2].

Structural Parameters of AlCl4- Tetrahedra

The AlCl4- tetrahedron represents the primary structural unit in equimolar aluminum chloride–butylpyridinium chloride melts. X-ray diffraction studies have revealed that in a 1:1 aluminum chloride–butylpyridinium chloride melt at 60 degrees Celsius, the aluminum-chlorine bond distance is 2.15 Angstroms, while the chlorine-chlorine distance within the tetrahedron is 3.51 Angstroms [1] [2]. These values are consistent with tetrahedral coordination geometry around the aluminum center.

Formation of Al2Cl7- Species

In acidic melts with a 2:1 molar ratio of aluminum chloride to butylpyridinium chloride, the formation of Al2Cl7- species becomes prominent. At 20 degrees Celsius, these dimeric chloroaluminate anions exhibit similar aluminum-chlorine and chlorine-chlorine distances of 2.15 Angstroms and 3.51 Angstroms, respectively [1] [2]. However, thermal decomposition occurs at elevated temperatures, where the Al2Cl7- ion at 150 degrees Celsius partially decomposes into AlCl4- and Al2Cl6 species.

Comparative Structural Analysis

The structural parameters of aluminum chloride complexes vary depending on the system and conditions. General tetrahedral aluminum chloride species show aluminum-chlorine distances of 2.13 Angstroms and chlorine-chlorine distances of 3.48 Angstroms [3]. In molten aluminum chloride–sodium chloride systems, similar bond distances are observed, confirming the tetrahedral nature of the AlCl4- unit.

Temperature-Dependent Structural Changes

Temperature significantly affects the structural properties of these complexes. The melt composition changes with temperature variations, affecting the equilibrium between different chloroaluminate species. At higher temperatures, the concentration of Al2Cl7- decreases while the coordination number of chlorine around sodium increases, demonstrating the dynamic nature of these ionic liquid systems [3].

Nuclear Magnetic Resonance Spectral Features of Deuterated Pyridinium Derivatives

Nuclear magnetic resonance spectroscopy provides invaluable information about the molecular structure and dynamics of deuterated pyridinium compounds. The incorporation of deuterium into pyridinium systems results in characteristic spectral features that enable detailed structural elucidation.

Deuterium Isotope Effects on Chemical Shifts

The replacement of hydrogen with deuterium in pyridinium compounds produces measurable isotope effects on nuclear magnetic resonance chemical shifts. For 1-Butylpyridinium chloride-D14, the deuterium incorporation results in a mass shift of fourteen atomic mass units, corresponding to the replacement of all fourteen hydrogen atoms with deuterium [4]. This isotopic substitution causes subtle but detectable changes in the electronic environment of the remaining nuclei.

Aluminum-27 Nuclear Magnetic Resonance Spectroscopy

Aluminum-27 nuclear magnetic resonance spectroscopy has proven particularly useful for characterizing aluminum chloride–butylpyridinium chloride complexes. In 1:1 molar ratio complexes, the aluminum-27 nuclear magnetic resonance spectrum shows a single sharp peak at 103 parts per million, indicating the formation of a stable adduct between aluminum chloride and butylpyridinium chloride [5]. This chemical shift is characteristic of tetrahedral aluminum coordination.

Speciation Studies in Ionic Liquids

As the molar ratio of aluminum chloride to butylpyridinium chloride increases to 1.3:1, the aluminum-27 nuclear magnetic resonance spectrum becomes more complex, revealing three distinct peaks. The peak at 103 parts per million corresponds to the original adduct, while new peaks appear at 109 parts per million and 93 parts per million [5]. The peak at 109 parts per million has been assigned to cationic aluminum species [AlyClz(butylpyridinium)x]+, while the peak at 93 parts per million corresponds to the anionic AlCl4- species.

Temperature-Dependent Line Broadening

Deuterated pyridine compounds exhibit temperature-dependent nuclear magnetic resonance line broadening effects, particularly in intercalated systems. Between room temperature and -60 degrees Celsius, deuterated pyridine molecules undergo rapid reorientation about an axis perpendicular to their molecular plane, resulting in characteristic line shape changes [6]. This dynamic behavior provides insights into the molecular motion and interactions within these systems.

Mass Spectrometric Profiling of Isotopic Patterns

Mass spectrometry provides definitive identification and quantification of isotopic patterns in deuterated pyridinium compounds. The incorporation of deuterium into organic molecules produces characteristic mass spectral fingerprints that enable precise structural determination.

Molecular Ion Patterns

1-Butylpyridinium chloride-D14 exhibits a molecular ion peak at mass-to-charge ratio 185.75, representing a mass increase of 14 atomic mass units compared to the non-deuterated compound (171.67) [4]. This mass shift directly corresponds to the replacement of fourteen hydrogen atoms with deuterium, confirming the complete deuteration of the molecule.

Fragmentation Patterns

The fragmentation behavior of deuterated pyridinium compounds provides structural information about the distribution of deuterium atoms. Common fragmentation patterns include the loss of pyridine (79 atomic mass units) from pyridinium derivatives, producing characteristic fragment ions [7] [8]. In deuterated systems, these fragmentation patterns are shifted according to the deuterium content of the departing neutral fragments.

Isotope Effect on Fragmentation

Deuterium incorporation affects the fragmentation efficiency and pathways of pyridinium compounds. Studies of deuterated peptide-pyridinium conjugates have shown that deuterium isotope effects influence the formation of diagnostic fragment ions [7] [9]. The analysis of D2 and D10 isotopologues of triphenylpyridinium derivatives revealed that deuterium atoms are retained in specific fragment ions, providing information about the fragmentation mechanisms.

Chlorine Isotope Patterns

The presence of chlorine in butylpyridinium chloride produces characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes. These patterns appear as doublets separated by two mass units with intensity ratios of approximately 3:1, providing additional confirmation of the molecular composition [10] [11].

Quantitative Deuterium Analysis

Mass spectrometry enables quantitative determination of deuterium incorporation in labeled compounds. The percent deuteration can be calculated using specialized software that deconvolves the isotopic contributions from overlapping mass spectral peaks [12]. This approach allows for precise determination of the degree of deuterium incorporation in synthetic and biological samples.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant